Navigating the Solubility Landscape of 3-Chloro-N,2-dimethylaniline Hydrochloride: A Technical Guide
Navigating the Solubility Landscape of 3-Chloro-N,2-dimethylaniline Hydrochloride: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility characteristics of 3-Chloro-N,2-dimethylaniline hydrochloride. In the realm of chemical and pharmaceutical development, a thorough understanding of a compound's solubility is paramount for its effective formulation, delivery, and biological activity. While specific experimental solubility data for 3-Chloro-N,2-dimethylaniline hydrochloride is not extensively available in public literature, this guide synthesizes fundamental chemical principles, data from analogous structures, and detailed experimental protocols to provide a comprehensive predictive overview and a practical framework for its empirical determination.
Physicochemical Characterization: The Foundation of Solubility
Understanding the intrinsic properties of 3-Chloro-N,2-dimethylaniline hydrochloride and its corresponding free base is crucial for interpreting its solubility behavior. The protonation of the tertiary amine to form the hydrochloride salt dramatically alters the molecule's polarity and, consequently, its interaction with various solvents.
Table 1: Physicochemical Properties of 3-Chloro-N,2-dimethylaniline Hydrochloride and Related Compounds
| Property | 3-Chloro-N,2-dimethylaniline Hydrochloride | 3-chloro-N,N-dimethylaniline (Free Base of Isomer) | Aniline Hydrochloride |
| CAS Number | 957062-82-7 | 6848-13-1 | 142-04-1 |
| Molecular Formula | C₈H₁₁Cl₂N | C₈H₁₀ClN | C₆H₈ClN |
| Molecular Weight | 192.09 g/mol | 155.62 g/mol | 129.59 g/mol |
| pKa (of conjugate acid) | Not available | 3.83 (at 20°C)[1] | 4.6 |
| Appearance | Solid (predicted) | Light yellow to brown clear liquid[1] | White to greenish crystalline solid[2] |
The pKa of the closely related 3-chloro-N,N-dimethylaniline, 3.83, provides a valuable estimation for the pKa of the N,2-dimethyl isomer.[1] This value is critical as it dictates the pH at which the compound exists in its ionized (hydrochloride salt) or non-ionized (free base) form, a key determinant of aqueous solubility.
The Anticipated Solubility Profile: A Tale of Two Forms
The conversion of an amine to its hydrochloride salt is a common strategy to enhance aqueous solubility.[3] This principle is central to understanding the expected solubility of 3-Chloro-N,2-dimethylaniline hydrochloride.
Aqueous Solubility: The Impact of Ionization
The free base, 3-chloro-N,N-dimethylaniline, exhibits very low water solubility, reported as 0.47 g/L at 25°C.[1] This is attributed to the hydrophobic nature of the chlorophenyl and dimethyl groups.
In stark contrast, aniline hydrochloride is highly soluble in water, with a reported solubility of 1070 g/L at 25°C.[2][4] This dramatic increase of over three orders of magnitude is due to the ionic nature of the hydrochloride salt, which readily dissociates in water, a polar solvent, to form the anilinium cation and chloride anion. These ions are then effectively solvated by water molecules.
Therefore, it is expertly anticipated that 3-Chloro-N,2-dimethylaniline hydrochloride will be significantly more soluble in water than its free base form . The presence of the chloro and dimethyl substituents on the aniline ring will likely result in a lower aqueous solubility compared to the unsubstituted aniline hydrochloride, but it will still be orders of magnitude greater than the free base. The solubility will also be pH-dependent, with higher solubility in acidic to neutral conditions where the ionized form predominates.
Organic Solvent Solubility: A Different Perspective
The free base, 3-chloro-N,N-dimethylaniline, is noted to be soluble in organic solvents.[5] This is due to the "like dissolves like" principle, where the nonpolar character of the molecule favors interaction with organic solvents.
For 3-Chloro-N,2-dimethylaniline hydrochloride, the solubility in organic solvents is expected to be lower than its free base counterpart. The ionic character of the salt makes it less compatible with nonpolar organic solvents. However, it is likely to exhibit some solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower alcohols (e.g., methanol, ethanol), which can solvate the ionic species to some extent.
Empirical Determination of Solubility: A Validated Protocol
Given the absence of public data, the empirical determination of the solubility of 3-Chloro-N,2-dimethylaniline hydrochloride is essential for any research or development application. The shake-flask method , as recommended by the OECD Guideline 105, is a robust and widely accepted technique for this purpose.[6][7]
Rationale Behind the Shake-Flask Method
This method is designed to achieve a thermodynamic equilibrium between the undissolved solute and the solvent, ensuring that the measured concentration represents the true saturation solubility at a given temperature. The prolonged shaking facilitates the dissolution process, while the subsequent separation of the solid phase and analysis of the supernatant provide an accurate measurement.
Step-by-Step Experimental Protocol
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Preparation of the Solvent System: Utilize high-purity water (e.g., Milli-Q or equivalent) or the desired organic solvent. For aqueous solubility, consider using buffered solutions to assess pH-dependent solubility.
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Addition of Excess Solute: Add an excess amount of 3-Chloro-N,2-dimethylaniline hydrochloride to a suitable vessel (e.g., a glass flask with a screw cap). The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been reached.
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Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
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Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, centrifuge the samples at a controlled temperature to further separate the solid and liquid phases.
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Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid phase. Immediately dilute the aliquot with a known volume of the appropriate solvent to prevent precipitation.
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Quantitative Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.
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Data Reporting: Express the solubility in appropriate units, such as g/L or mg/mL, and specify the temperature and pH (for aqueous solutions) of the measurement.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-N,N-dimethylaniline, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. filab.fr [filab.fr]
- 7. downloads.regulations.gov [downloads.regulations.gov]
